molecular formula C16H14O4 B054445 Methyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 124663-30-5

Methyl 4-[(4-formylphenoxy)methyl]benzoate

Cat. No. B054445
M. Wt: 270.28 g/mol
InChI Key: QCMBUFDXULESGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-formylphenoxy)methyl]benzoate is a significant compound in the field of organic synthesis, serving as a key intermediate for the preparation of a wide range of bioactive molecules and materials. This compound is pivotal due to its versatile functional groups, which enable a multitude of chemical reactions and applications in material science and pharmaceuticals, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of methyl 4-[(4-formylphenoxy)methyl]benzoate and its derivatives typically involves condensation reactions, starting from methyl 4-bromobenzoate and iso-vanillin or related compounds. Lou Hong-xiang (2012) detailed the synthesis from methyl 4-bromobenzoate and iso-vanillin, identifying optimal conditions for high yield, such as specific catalysts and condensing agents, highlighting the importance of reaction condition optimization in achieving high product purity and yield Lou Hong-xiang, 2012.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Şahin et al. (2015) characterized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, providing insight into the optimized molecular structure, vibrational frequencies, and chemical shifts via density functional theory (DFT) Şahin et al., 2015.

Chemical Reactions and Properties

Methyl 4-[(4-formylphenoxy)methyl]benzoate undergoes a variety of chemical reactions, owing to the functional groups present in its structure. These reactions include but are not limited to, condensation, phosphorylation, and reduction processes, which are foundational for further modifications and applications of this compound in the synthesis of complex molecules and materials.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and thermal stability, are crucial for the application of methyl 4-[(4-formylphenoxy)methyl]benzoate in various fields. While specific studies on these properties were not identified, related compounds exhibit thermal stability up to 200°C, as demonstrated in a study on methyl 4-(4-alkoxystyryl)benzoates by Muhammad et al. (2016), indicating the potential thermal resilience of methyl 4-[(4-formylphenoxy)methyl]benzoate Muhammad et al., 2016.

Scientific Research Applications

  • Organic Synthesis :

    • It serves as an important intermediate for the total synthesis of bisbibenzyls, natural products known for diverse biological activities (Lou Hong-xiang, 2012).
    • It's used in the synthesis of various compounds, showcasing its versatility as a synthetic substrate in pharmaceutical product preparation (S. Farooq & Z. Ngaini, 2019).
  • Liquid Crystal Technology :

    • The compound's derivatives are investigated for their mesophase behavior, which is crucial in understanding and developing liquid crystal materials (M. Naoum et al., 2015).
    • It's used to study the effect of lateral methyl substitution on the mesophase behavior of certain liquid crystalline compounds, providing insights into the design of materials with specific optical and electronic properties (M. Naoum et al., 2011).
  • Pharmacology and Bioactivity :

    • Certain derivatives exhibit inhibitory activity against enzymes like chymotrypsin and show antimicrobial properties, indicating potential pharmaceutical applications (Atta-ur-rahman et al., 1997).
    • Some of its derivatives are used to inhibit pro-inflammatory responses in human neutrophils, which could have implications in anti-inflammatory drug development (C. Chung et al., 2013).
  • Chemical Sensing :

    • Derivatives of this compound have been reported as selective and colorimetric fluoride chemosensors, demonstrating its potential application in environmental monitoring and chemical detection (Jiantao Ma et al., 2013).
  • Material Science :

    • Methyl 4-[(4-formylphenoxy)methyl]benzoate derivatives are used in the study of hyperbranched aromatic polyamides, which have applications in advanced materials due to their unique physical and chemical properties (Gang Yang et al., 1999).

properties

IUPAC Name

methyl 4-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-6-2-13(3-7-14)11-20-15-8-4-12(10-17)5-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMBUFDXULESGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358130
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-formylphenoxy)methyl]benzoate

CAS RN

124663-30-5
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124663-30-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-hydroxybenzaldehyde (244.2 mg, 2 mmol) and cesium carbonate (445 mg, 1.36 mmol) in anhydrous DMF (8 mL) was added methyl-4-(bromomethyl)benzoate (481 mg, 2.1 mmol). The resulting mixture was stirred for 24 hours at room temperature, after which time the mixture was concentrated under reduced pressure. The resulting crude was partitioned between dichloromethane (30 mL) and water (10 mL). The mixture was filtered through a phase separator, washed with dichloromethane and the solvent was removed in vacuo to yield the title compound as an off-white solid (520 mg, 96%).
Quantity
244.2 mg
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(4-formylphenoxy)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.